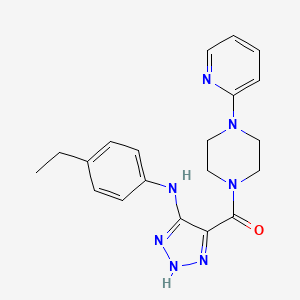
(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23N7O and its molecular weight is 377.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
The compound also contains an ethylphenyl group and a pyridinyl group. The ethylphenyl group is a common structural motif in many drugs and can contribute to the lipophilicity of the compound, which can affect its pharmacokinetic properties. The pyridinyl group is a bioisostere of the phenyl group and can participate in π-π stacking interactions with biological targets .
生物活性
The compound (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound incorporates a triazole ring and a piperazine moiety, both of which are known for their pharmacological significance.
Structural Features
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O2 |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C15H19N5O2/c1-2... |
Biological Activity
The biological activity of this compound is primarily associated with its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest several potential activities:
Anticancer Activity
Research indicates that triazole derivatives often exhibit anticancer properties. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific pathways crucial for cancer cell proliferation.
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. Studies have demonstrated that derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell functions.
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is critical. SAR studies have identified key functional groups that influence efficacy:
| Functional Group | Influence on Activity |
|---|---|
| Triazole Ring | Enhances bioactivity |
| Piperazine Moiety | Improves receptor binding |
| Ethylphenyl Group | Modulates lipophilicity |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Triazole Ring : Achieved via a click chemistry reaction between an azide and an alkyne.
- Piperazine Integration : Introduced through condensation reactions with suitable precursors.
These synthetic routes allow for precise control over product purity and yield.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity : A derivative with a similar triazole structure exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Testing : Compounds with related structures were tested against various bacterial strains, demonstrating significant inhibition rates .
- Pharmacological Profiling : A comparative analysis of structurally similar compounds revealed distinct differences in binding affinities to target receptors, emphasizing the importance of specific functional groups .
属性
IUPAC Name |
[5-(4-ethylanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-2-15-6-8-16(9-7-15)22-19-18(23-25-24-19)20(28)27-13-11-26(12-14-27)17-5-3-4-10-21-17/h3-10H,2,11-14H2,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWZJNIYXQZPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














